Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Description
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine core. Its structure includes a chlorine substituent at position 2 of the triazole ring and a methyl ester group at position 7 of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the bioactivity often associated with triazolopyridine derivatives, such as antifungal, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3 |
InChI Key |
MPDZEKWHTGZAST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the regioselective synthesis using 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the regioselective one-step synthesis suggest potential for industrial applications. These methods offer high yields and functional group tolerance, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or microwave irradiation to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions can produce fused heterocyclic compounds.
Scientific Research Applications
Biological Activities
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. A study demonstrated that certain derivatives exhibited broad-spectrum antibacterial activity against various bacterial strains. For instance:
| Compound | Activity (MIC) | Reference |
|---|---|---|
| Compound A | 50 μg/mL against Mycobacterium smegmatis | |
| Compound B | Effective against Gram-positive bacteria |
Anticancer Potential
The compound has also shown promise in anticancer applications. In vitro studies have reported that modifications to the methyl group can enhance cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) studies suggest that certain substitutions can significantly increase potency:
| Derivative | IC50 (HCT-116) | IC50 (MCF-7) | Reference |
|---|---|---|---|
| Derivative 1 | 3.23 μg/mL | 2.3 μg/mL | |
| Derivative 2 | 5.0 μg/mL | 4.5 μg/mL |
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Antibacterial Studies : A study investigated the antibacterial efficacy of synthesized triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into clinical applications .
- Anticancer Research : Another study focused on the evaluation of this compound's derivatives against various cancer cell lines. The results indicated that specific modifications could lead to significant improvements in anticancer activity compared to existing chemotherapeutics .
- Inhibitory Activity : Research has also explored the inhibitory effects of these compounds on specific enzymes related to bacterial resistance mechanisms, suggesting potential uses in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position and Bioactivity: The chlorine atom at position 2 in the target compound may enhance electrophilicity and binding affinity compared to amino or sulfonyl groups in analogs . Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate () demonstrates antifungal and anticancer activities, suggesting that halogenation at specific positions amplifies bioactivity .
Physicochemical Properties
- Melting Points : Triazolopyridine derivatives typically exhibit high melting points (>150°C) due to aromatic stacking. For instance, Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate () melts at 206°C, suggesting the target compound is likely a solid at room temperature .
- Storage guidelines for Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate recommend protection from light and refrigeration, indicating sensitivity to degradation .
Biological Activity
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₇H₆ClN₃O₂
- Molecular Weight : 189.59 g/mol
- CAS Number : 878259-99-5
The compound features a triazole ring fused with a pyridine moiety, which is known to enhance its biological activity by modulating interactions with various biological targets.
Anticancer Activity
Recent studies have shown that compounds derived from the triazolo-pyridine scaffold exhibit promising anticancer properties. For instance, a structure-activity relationship (SAR) study indicated that certain derivatives can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. Inhibitors of AXL have been shown to reduce tumor growth in various cancer models .
Table 1: Summary of Anticancer Activities
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Methyl 2-chloro-triazolo | AXL receptor | 12 | |
| 5-thioxo analogues | Thymidine phosphorylase | 42.63 | |
| Other triazolo derivatives | VEGF and MMP-9 | Variable |
Antiviral Activity
The antiviral potential of this compound has also been explored. Compounds within this class have demonstrated activity against influenza viruses by inhibiting viral polymerase activity. For example, one study reported that certain derivatives exhibited EC₅₀ values ranging from 5 to 14 µM against various strains of influenza A and B without significant cytotoxicity .
Table 2: Antiviral Efficacy
| Compound | Virus Type | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Methyl triazolo derivative | Influenza A/B | 5 - 14 | |
| Other triazolo derivatives | Influenza A/B | 7 - 25 |
Antimicrobial Activity
In addition to its anticancer and antiviral properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that modifications in the triazole ring can significantly enhance antibacterial properties against Gram-positive and Gram-negative bacteria .
Case Studies
-
Inhibition of AXL Receptor Tyrosine Kinase :
- A study demonstrated that specific derivatives could effectively inhibit AXL signaling pathways in vitro and in vivo models of cancer. The results suggest potential for these compounds in treating cancers characterized by AXL overexpression.
-
Antiviral Mechanism :
- In a minireplicon assay for influenza virus polymerase, certain derivatives showed IC₅₀ values as low as 12 µM. This highlights their potential as antiviral agents targeting viral replication mechanisms.
Q & A
Basic Question: What are the established synthetic routes for Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate?
Methodological Answer:
The synthesis of triazolo[1,5-a]pyridine derivatives typically involves tandem annulation reactions. A common approach (adapted from studies on analogous compounds) uses:
- Reactants : A substituted 1,2,4-triazole ketone (e.g., (2-chlorophenyl)(1H-1,2,4-triazol-5-yl)methanone) and methyl 4-bromo-3-methylbut-2-enoate.
- Conditions : Reflux in DMF with K₂CO₃ as a base for 8–12 hours.
- Workup : Extraction with dichloromethane, drying over Na₂SO₄, and purification via column chromatography (hexane/ethyl acetate gradients) .
- Yield Optimization : Adjusting stoichiometry (e.g., 1:2 molar ratio of triazole ketone to enolate ester) and solvent polarity can improve yields up to 76% .
Basic Question: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- X-ray Crystallography : Determines molecular geometry, bond lengths (e.g., C–N: 1.33–1.37 Å), and dihedral angles (e.g., 55.6° between carboxylate and triazolo ring) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl ester at C7: δ ~3.8 ppm for OCH₃; chloro group at C2: δ ~7.5 ppm for aromatic protons) .
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., m/z 339.39 for C₁₃H₁₀ClN₃O₂) .
Advanced Question: How does the chloro substituent at position 2 influence electronic structure and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The chloro group reduces electron density at C2, directing electrophilic substitution to C5 or C7. This is confirmed by DFT calculations on similar triazolo-pyridines .
- Crystal Packing : The chloro group induces torsional twisting (e.g., 72.6° between phenyl and triazolo rings), affecting intermolecular interactions like C–H⋯O bonds .
- Reactivity : Chloro substituents enhance stability toward hydrolysis but may limit nucleophilic aromatic substitution unless activated by electron-donating groups .
Advanced Question: What strategies optimize regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate C3 or C5 positions, followed by quenching with electrophiles (e.g., aldehydes, alkyl halides) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) enable selective coupling at C8 with aryl boronic acids .
- Protection/Deprotection : Temporarily protect the carboxylate group as a tert-butyl ester to avoid interference during substitutions .
Data Contradiction Analysis: How to resolve discrepancies in reported biological activities of triazolo[1,5-a]pyridine analogs?
Methodological Answer:
- Source Variability : Differences in antifungal/anticancer activity may arise from substituent positioning (e.g., para vs. ortho chloro groups) or assay protocols (e.g., MIC vs. IC₅₀) .
- Crystallographic Factors : Bioactivity discrepancies correlate with molecular planarity; non-planar derivatives (dihedral angles >50°) show reduced membrane permeability .
- Validation : Reproduce studies under standardized conditions (e.g., same cell lines, nutrient media) and confirm purity via HPLC .
Safety and Handling: What precautions are essential for laboratory use?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal : Collect organic waste in halogenated solvent containers; neutralize acidic byproducts before disposal .
- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
